molecular formula C19H23N3O3S B2860822 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219905-44-8

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2860822
CAS No.: 1219905-44-8
M. Wt: 373.47
InChI Key: NYOYFYDDPDWLQU-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Methoxyphenyl Propanoyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable propanoylating agent under acidic or basic conditions to form the 3-(4-methoxyphenyl)propanoyl intermediate.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl propanoyl intermediate with the thiazole ring and piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl groups may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine carboxamides.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Characterized by the presence of a methoxyphenyl group, a thiazole ring, and a piperidine ring.

    1-(3-(4-hydroxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3-(4-chlorophenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-16-5-2-14(3-6-16)4-7-17(23)22-11-8-15(9-12-22)18(24)21-19-20-10-13-26-19/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOYFYDDPDWLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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